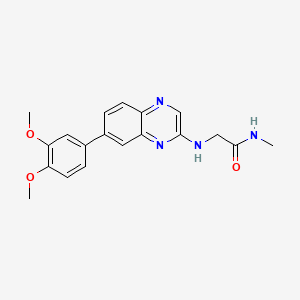
BQR-695
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
BQR695 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como una herramienta para estudiar la inhibición de PI4KIIIβ y su papel en los procesos celulares.
Biología: Se emplea en el estudio de enfermedades parasitarias, particularmente la malaria, debido a su potente actividad contra Plasmodium PI4KIIIβ.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas en el tratamiento de infecciones parasitarias y otras enfermedades que involucran PI4KIIIβ.
Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos que se dirigen a PI4KIIIβ .
Mecanismo De Acción
BQR695 ejerce sus efectos inhibiendo la actividad de PI4KIIIβ. Esta inhibición interrumpe la producción de fosfatidilinositol 4-fosfato (PI4P), un lípido crucial involucrado en varios procesos celulares. El compuesto se une al sitio activo de PI4KIIIβ, evitando su interacción con los sustratos y llevando a una disminución de los niveles de PI4P. Esta interrupción afecta a múltiples vías de señalización y funciones celulares, lo que finalmente lleva a la muerte de las células parasitarias .
Análisis Bioquímico
Biochemical Properties
BQR-695 plays a crucial role in biochemical reactions by inhibiting the activity of PI4KIIIβ. This enzyme is involved in the phosphorylation of phosphatidylinositol to produce phosphatidylinositol 4-phosphate (PI4P), a key lipid signaling molecule. By inhibiting PI4KIIIβ, this compound disrupts the production of PI4P, thereby affecting various cellular processes that depend on this signaling pathway .
The compound interacts with several biomolecules, including enzymes and proteins. For instance, this compound has been shown to inhibit the activity of PI4KIIIβ with an IC50 value of 80 nM for the human enzyme and 3.5 nM for the Plasmodium variant . This inhibition leads to a redistribution of GFP-PH Osh2 to the parasite plasma membrane, indicating a depletion of intracellular PI4P .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In Plasmodium falciparum, the compound induces schizont-stage arrest and subsequent cell death without causing cytotoxicity in mature red blood cells . This indicates that this compound selectively targets the parasite cells while sparing the host cells.
In addition to its antiparasitic effects, this compound influences cell signaling pathways, gene expression, and cellular metabolism. By inhibiting PI4KIIIβ, the compound disrupts the PI4P signaling pathway, which is essential for various cellular functions, including membrane trafficking, cytoskeletal organization, and cell survival .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of PI4KIIIβ, thereby inhibiting its enzymatic activity. This inhibition prevents the phosphorylation of phosphatidylinositol, leading to a decrease in PI4P levels . The reduction in PI4P disrupts various downstream signaling pathways, ultimately affecting cellular functions and leading to cell death in Plasmodium falciparum .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions, with a shelf life of up to three years when stored at -20°C as a powder . In in vitro studies, this compound has shown consistent inhibition of PI4KIIIβ activity over extended periods, indicating its stability and sustained efficacy .
Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. In Plasmodium falciparum, prolonged exposure to the compound results in sustained schizont-stage arrest and cell death . No significant long-term toxicity has been reported in host cells, suggesting a favorable safety profile .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PI4KIIIβ activity and induces schizont-stage arrest in Plasmodium falciparum . At higher doses, this compound may exhibit toxic effects, including potential off-target interactions and adverse effects on host cells .
Threshold effects have been observed, with a minimum effective dose required to achieve significant inhibition of PI4KIIIβ activity . Toxicity studies in animal models have shown that this compound is well-tolerated at therapeutic doses, with no significant adverse effects reported .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with PI4KIIIβ. By inhibiting this enzyme, the compound disrupts the production of PI4P, a key intermediate in lipid signaling pathways . This disruption affects various downstream processes, including membrane trafficking, cytoskeletal organization, and cell survival .
The compound may also interact with other enzymes and cofactors involved in lipid metabolism, further influencing metabolic flux and metabolite levels . Detailed studies on the specific metabolic pathways affected by this compound are still ongoing.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound is likely to interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound accumulates in specific compartments, including the plasma membrane and intracellular organelles .
The localization and accumulation of this compound within cells are influenced by its interactions with PI4KIIIβ and other biomolecules . These interactions determine the compound’s distribution and its subsequent effects on cellular functions.
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with PI4KIIIβ and other targeting signals. The compound is directed to specific compartments, including the plasma membrane and intracellular organelles, where it exerts its inhibitory effects .
Post-translational modifications and targeting signals may also play a role in the subcellular localization of this compound . These modifications ensure that the compound reaches its intended targets and exerts its effects at the molecular level.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de BQR695 involucra múltiples pasos, comenzando con la preparación del núcleo de quinoxalina. Las condiciones de reacción típicamente incluyen el uso de solventes orgánicos como el dimetilsulfóxido (DMSO) y el etanol. El producto final se obtiene a través de una serie de pasos de purificación, incluyendo recristalización y cromatografía .
Métodos de Producción Industrial
La producción industrial de BQR695 sigue rutas sintéticas similares pero a mayor escala. El proceso involucra la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. El compuesto se somete entonces a rigurosas medidas de control de calidad para garantizar su idoneidad para la investigación y posibles aplicaciones terapéuticas .
Análisis De Reacciones Químicas
Tipos de Reacciones
BQR695 se somete a varias reacciones químicas, incluyendo:
Oxidación: Esta reacción involucra la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno.
Reducción: Esta reacción involucra la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el borohidruro de sodio.
Sustitución: Esta reacción involucra la sustitución de un grupo funcional por otro, a menudo utilizando reactivos como los halógenos
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones que involucran BQR695 incluyen:
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Halógenos, agentes alquilantes
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de BQR695 puede conducir a la formación de derivados de quinoxalina, mientras que la reducción puede producir derivados de amina .
Comparación Con Compuestos Similares
BQR695 es único en su alta potencia y selectividad para PI4KIIIβ. Compuestos similares incluyen:
KAI407: Otro inhibidor de PI4KIIIβ con actividad similar pero diferente estructura química.
KDU691: Un potente inhibidor de PI4KIIIβ con un mecanismo de acción diferente.
KAI715: Un inhibidor de PI4KIIIβ con potencia comparable pero propiedades farmacocinéticas distintas .
Propiedades
IUPAC Name |
2-[[7-(3,4-dimethoxyphenyl)quinoxalin-2-yl]amino]-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-20-19(24)11-22-18-10-21-14-6-4-12(8-15(14)23-18)13-5-7-16(25-2)17(9-13)26-3/h4-10H,11H2,1-3H3,(H,20,24)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPCULYCGFOIDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CNC1=CN=C2C=CC(=CC2=N1)C3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does BQR695 interact with PI4KIIIβ, and what are the downstream effects of this interaction?
A1: BQR695 binds to PI4KIIIβ, specifically within the ATP-binding pocket of the kinase domain [, ]. This binding inhibits the enzymatic activity of PI4KIIIβ, preventing it from phosphorylating its substrate, phosphatidylinositol (PI), and subsequently disrupting the production of phosphatidylinositol 4-phosphate (PI4P) []. This disruption of PI4P signaling can impact various cellular processes, including membrane trafficking and signaling events, as PI4P plays a crucial role in these processes.
Q2: The research mentions using Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS). How was this technique applied in understanding BQR695's interaction with PI4KIIIβ?
A2: HDX-MS was instrumental in optimizing the crystallization process for studying the PI4KIIIβ-Rab11 complex []. Identifying dynamic and flexible regions within PI4KIIIβ through HDX-MS allowed researchers to engineer more stable constructs, ultimately leading to the successful crystallization of the complex bound to BQR695 []. This approach highlighted the utility of HDX-MS in structural biology, especially for complex protein interactions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
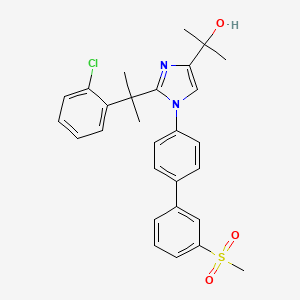
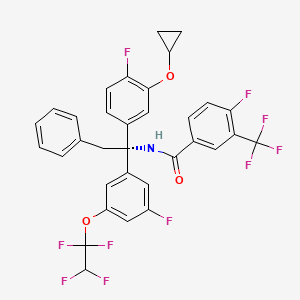
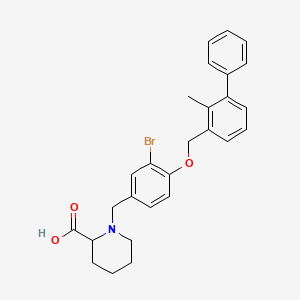
![N-[(1R,2S,5R)-5-(tert-butylamino)-2-[(3S)-3-[(7-tert-butylpyrazolo[1,5-a][1,3,5]triazin-4-yl)amino]-2-oxopyrrolidin-1-yl]cyclohexyl]acetamide](/img/structure/B606254.png)
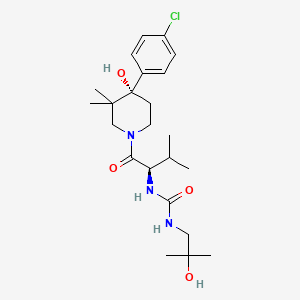
![2-[3-[1-(4-chlorophenyl)cyclopropyl]-[1,2,4]triazolo[4,3-a]pyridin-8-yl]propan-2-ol;hydrochloride](/img/structure/B606259.png)

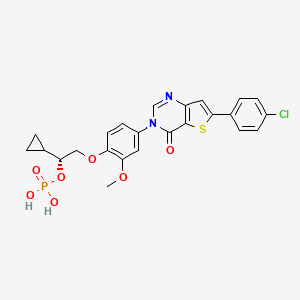
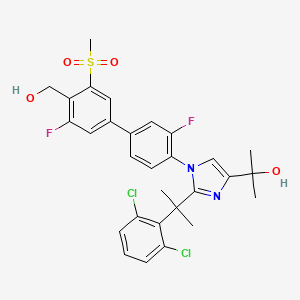
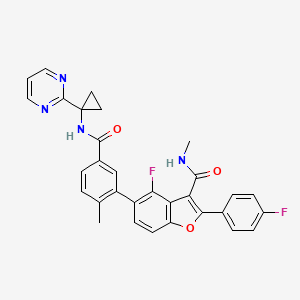
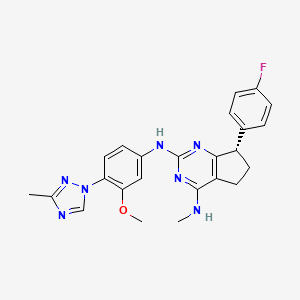
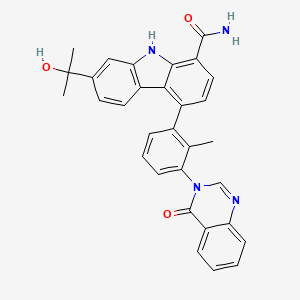
![4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]benzoic acid](/img/structure/B606272.png)
![4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]benzoic acid;hydrochloride](/img/structure/B606273.png)
